molecular formula Er2O12Se3 B12833016 Erbium(III) selenate

Erbium(III) selenate

Cat. No.: B12833016
M. Wt: 763.4 g/mol
InChI Key: MOBNMXCYOYNHIL-UHFFFAOYSA-H
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Description

Erbium(III) selenate (Er₂(SeO₄)₃) is a rare-earth selenate compound combining erbium (Er³⁺) with selenate anions (SeO₄²⁻). Erbium(III) typically exhibits a coordination number of 8–9 in complexes, as seen in erbium acetylacetonate derivatives (e.g., Er(acac)₃(cphen)), where ligands like oxygen and nitrogen donors stabilize the metal center . Selenate ions, being tetrahedral oxyanions, often form ionic or inner-sphere complexes with metal ions, as observed in selenate interactions with iron oxides .

Properties

Molecular Formula

Er2O12Se3

Molecular Weight

763.4 g/mol

IUPAC Name

erbium(3+);triselenate

InChI

InChI=1S/2Er.3H2O4Se/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6

InChI Key

MOBNMXCYOYNHIL-UHFFFAOYSA-H

Canonical SMILES

[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Er+3].[Er+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Erbium(III) selenate can be synthesized by dissolving erbium oxide (

Er2O3\text{Er}_2\text{O}_3Er2​O3​

) in selenic acid (

H2SeO4\text{H}_2\text{SeO}_4H2​SeO4​

). The reaction typically proceeds as follows:

Er2O3+3H2SeO4+5H2OEr2(SeO4)38H2O\text{Er}_2\text{O}_3 + 3 \text{H}_2\text{SeO}_4 + 5 \text{H}_2\text{O} \rightarrow \text{Er}_2(\text{SeO}_4)_3 \cdot 8 \text{H}_2\text{O} Er2​O3​+3H2​SeO4​+5H2​O→Er2​(SeO4​)3​⋅8H2​O

The resulting octahydrate can be dehydrated by heating to obtain the anhydrous form. Further heating leads to the formation of erbium selenite and eventually erbium(III) oxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing and heating can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Thermal Decomposition Pathways

Heating Er₂(SeO₄)₃·8H₂O initiates sequential dehydration and decomposition:

  • Dehydration :

    Er2(SeO4)38H2OΔEr2(SeO4)3+8H2O\text{Er}_2(\text{SeO}_4)_3 \cdot 8\text{H}_2\text{O} \xrightarrow{\Delta} \text{Er}_2(\text{SeO}_4)_3 + 8\text{H}_2\text{O}

    The anhydrous form is stable until further heating.

  • Formation of Erbium Selenite :

    2 Er2(SeO4)3Δ2 Er2(SeO3)3+3 O22 \ \text{Er}_2(\text{SeO}_4)_3 \xrightarrow{\Delta} 2 \ \text{Er}_2(\text{SeO}_3)_3 + 3 \ \text{O}_2

    This intermediate step occurs at elevated temperatures (~400–600°C).

  • Final Oxide Formation :

    Er2(SeO3)3ΔEr2O3+3 SeO2\text{Er}_2(\text{SeO}_3)_3 \xrightarrow{\Delta} \text{Er}_2\text{O}_3 + 3 \ \text{SeO}_2

    Complete decomposition yields erbium(III) oxide and selenium dioxide .

Reactivity with Other Salts

This compound forms double salts in aqueous solutions with alkali metal selenates:

Double Salt Formula Conditions
Potassium erbium selenateK₃Er(SeO₄)₃·nH₂OCrystallization from K⁺ solutions
Ammonium erbium selenateNH₄Er(SeO₄)₂·3H₂ONH₄⁺-rich aqueous media

These complexes are stabilized by electrostatic interactions between Er³⁺ and selenate ions .

Acid-Base Reactivity

In acidic environments, Er₂(SeO₄)₃ reacts to release selenic acid:

Er2(SeO4)3+6 H+2 Er3++3 H2SeO4\text{Er}_2(\text{SeO}_4)_3 + 6 \ \text{H}^+ \rightarrow 2 \ \text{Er}^{3+} + 3 \ \text{H}_2\text{SeO}_4

This protonation mechanism is critical in dissolution studies and material recovery processes .

Structural and Crystallographic Insights

Property Er₂(SeO₄)₃·8H₂O Anhydrous Er₂(SeO₄)₃
Crystal SystemMonoclinicOrthorhombic (predicted)
Space GroupP2₁/cPnma
Coordination GeometryEr³⁺ in 8-fold coordinationEr³⁺ in 6-fold coordination

The octahydrate’s structure involves Er³⁺ ions coordinated by selenate tetrahedra and water molecules, while the anhydrous form adopts a denser packing .

Comparison with Similar Compounds

Comparison with Other Selenates: Sodium Selenate (Na₂SeO₄) vs. Erbium(III) Selenate
Property Sodium Selenate (Na₂SeO₄) This compound (Er₂(SeO₄)₃) (Inferred)
Structure Ionic crystal, tetrahedral SeO₄²⁻ Likely ionic with Er³⁺ in 8–9 coordination
Solubility Highly water-soluble Expected low solubility (common for rare-earth selenates)
Biological Uptake ~60% retention in infants No direct data; Er³⁺ complexes are typically non-bioavailable
Toxicity Inhibits lymphocyte growth at 250 µM Er³⁺ compounds are generally low-toxicity, but selenate may pose risks

Key Findings :

  • Sodium selenate and selenite show similar retention (~60%) in infants but differ in absorption pathways and urinary excretion .
  • Selenate inhibits protein tyrosine phosphatases (PTPs) indirectly via metabolic intermediates, unlike selenite, which directly inhibits PTPs .
  • This compound’s lack of bioavailability contrasts with sodium selenate’s role in selenium supplementation .
Comparison with Erbium(III) Complexes
Compound Er(acac)₃(cphen) Erbium(III) Oxide (Er₂O₃) Erbium(III) Chloride (ErCl₃·6H₂O)
Coordination 8-coordinate (O/N ligands) 6-coordinate (oxide lattice) 6-coordinate (Cl⁻ and H₂O)
Applications Piezoelectric devices Photonic materials, alloys Catalysis, biochemical research
Piezoelectricity d₃₃ = 4–8 pm/V Not applicable Not applicable
Bioactivity None reported None reported Antioxidant, anti-inflammatory

Key Findings :

  • ErCl₃·6H₂O demonstrates unique biochemical effects, unlike Er₂(SeO₄)₃, which is likely inert in biological systems .
Comparison with Other Rare-Earth Selenates

Limited data exist for rare-earth selenates, but trends can be extrapolated:

  • Lanthanum Selenate (La₂(SeO₄)₃) : Higher solubility than Er³⁺ analogs due to larger ionic radius of La³⁺.
  • Yttrium Selenate (Y₂(SeO₄)₃) : Similar structure to Er³⁺ but lower polarizability due to smaller ionic radius.

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